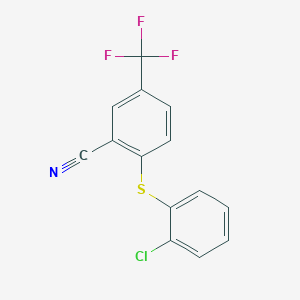

2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and would involve a benzene ring with the aforementioned functional groups attached. The exact spatial arrangement would depend on the specific locations of these groups on the benzene ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid, or the trifluoromethyl group might participate in various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Wissenschaftliche Forschungsanwendungen

Polymerization Initiators

2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, due to its structural properties, could be explored in research as a polymerization initiator, especially in systems where superacids are used for initiating polymerizations of ethylenic monomers. These compounds have shown potential in complexation with superacids leading to the formation of high molecular weight polymers with unique properties, as indicated by studies on similar sulfanyl and chlorophenyl compounds (Souverain et al., 1980).

Cyclization Reactions

The compound could also be relevant in cyclization reactions, where its sulfanyl and chlorophenyl groups might facilitate the synthesis of cyclic compounds. Research on benzyl alkynyl sulfides suggests that compounds with similar structures can undergo base-induced cyclization to produce dihydrothiophenes, a process that could be influenced by electron-withdrawing groups like trifluoromethyl present in the compound (Motto et al., 2011).

High Refractive Index Materials

Another potential application is in the development of materials with high refractive indexes and small birefringence for optoelectronics. The incorporation of thiophenyl-substituted benzidines, similar in structural motif to the chlorophenyl and trifluoromethyl groups, into polyimides has resulted in materials with these desirable optical properties (Tapaswi et al., 2015).

Reactive Intermediates in Organic Synthesis

Given its unique chemical structure, this compound could serve as a reactive intermediate in organic synthesis, enabling the formation of complex molecules through reactions involving the sulfanyl and chlorophenyl moieties. Studies on similar compounds have demonstrated their utility in creating diverse organic structures through reactions such as oxidative desulfurization and cycloaddition reactions (Lu et al., 2010).

Proton Exchange Membranes

Finally, the compound's potential for inclusion in proton exchange membranes (PEMs) for fuel cell applications should not be overlooked. Its structure could facilitate the design of locally and densely sulfonated poly(ether sulfone)s, leading to PEMs with efficient proton conduction and excellent thermomechanical stability (Matsumoto et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NS/c15-11-3-1-2-4-13(11)20-12-6-5-10(14(16,17)18)7-9(12)8-19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZVQXJFVQYDSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)

![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)

![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)

![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)

![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)